4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide
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Overview
Description
4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a complex organic compound that features a benzamide core with a tert-butyl group and a morpholinylcyclobutylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the tert-butyl and morpholinylcyclobutylmethyl groups. One common approach is to start with a benzamide precursor and introduce the tert-butyl group through a Friedel-Crafts alkylation reaction. The morpholinylcyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by the morpholinylcyclobutylmethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the benzamide core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe to study biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The morpholinylcyclobutylmethyl group may enhance the compound’s binding affinity or specificity, leading to more effective interactions with the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide
- tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to its specific combination of functional groups and structural features. The presence of the morpholinylcyclobutylmethyl group distinguishes it from other benzamide derivatives, potentially offering unique binding properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)17-7-5-16(6-8-17)18(23)21-15-20(9-4-10-20)22-11-13-24-14-12-22/h5-8H,4,9-15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJODWMSEKLCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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